molecular formula C16H16N2 B155280 3,4,7,8-Tetramethyl-1,10-phenanthroline CAS No. 1660-93-1

3,4,7,8-Tetramethyl-1,10-phenanthroline

Cat. No. B155280
CAS RN: 1660-93-1
M. Wt: 236.31 g/mol
InChI Key: NPAXPTHCUCUHPT-UHFFFAOYSA-N
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Description

3,4,7,8-Tetramethyl-1,10-phenanthroline is a derivative of the 1,10-phenanthroline molecule, which is a well-known chelating ligand in coordination chemistry. The addition of methyl groups at the 3, 4, 7, and 8 positions of the phenanthroline ring system results in a compound with distinct physical and chemical properties compared to its parent compound .

Synthesis Analysis

The synthesis of 3,4,7,8-tetramethyl-1,10-phenanthroline is not directly described in the provided papers. However, the synthesis of related phenanthroline ligands involves various coupling reactions, such as the Stille coupling used to synthesize 2,9-di-(2'-pyridyl)-1,10-phenanthroline or the carbon-nitrogen bond cross-coupling reaction used to prepare a novel 3,8-diimidazol-1,10-phenanthroline compound . These methods could potentially be adapted for the synthesis of 3,4,7,8-tetramethyl-1,10-phenanthroline.

Molecular Structure Analysis

The molecular structure of 3,4,7,8-tetramethyl-1,10-phenanthroline has been characterized by X-ray crystallography, revealing that the cation, anion, and water molecule in the crystal are linked by hydrogen bonds into a sheet parallel to the bc plane. π–π stacking between phenanthroline ring systems is also observed .

Chemical Reactions Analysis

The chemical reactivity of 3,4,7,8-tetramethyl-1,10-phenanthroline is not explicitly detailed in the provided papers. However, the electronic properties of phenanthroline derivatives are known to influence their binding properties with various transition metal ions, as seen in the study of tetrathiafulvalene-based phenanthroline ligands . The substitution pattern on the phenanthroline ring can significantly affect the electronic absorption properties and electrochemical behavior of these ligands.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4,7,8-tetramethyl-1,10-phenanthroline can be inferred from studies on similar compounds. For instance, the electronic absorption properties and electrochemical behavior of phenanthroline derivatives have been extensively studied, with the UV/Vis absorption spectra and electrochemical behavior being rationalized by time-dependent DFT calculations . Additionally, the electron paramagnetic resonance (EPR) spectroscopy of the anion radicals and their platinum(II) complexes provides evidence of different orbital occupations by an added single electron in 1,10-phenanthroline and its 3,4,7,8-tetramethyl derivative .

Scientific Research Applications

Catalyst Improvement

3,4,7,8-Tetramethyl-1,10-phenanthroline (Me(4)Phen) is used as a ligand to improve Cu-catalyzed cross-coupling reactions, enhancing efficiency and reducing the need for excessive quantities of alcohol coupling partners. This catalyst system tolerates a wide array of functional groups, offering versatility in organic synthesis (Altman et al., 2008).

Synthesis of Substituted Phenanthrolines

Me(4)Phen is used in the synthesis of dialkylated phenanthrolines, forming complexes with lithium and salts with proton acids. These syntheses involve lithiation followed by alkylation, leading to high yields and unusual ligand-cation ratios (Katritzky et al., 1992).

DNA Interaction and Biological Activity

Me(4)Phen-containing platinum(II) complexes are studied for their ability to intercalate DNA, showing variation in cytotoxicities based on different methylation patterns. These compounds are synthesized and their binding to DNA is investigated, offering insights into their potential biological activities (Brodie et al., 2004).

Enhancing Excited States of Copper Phenanthrolines

Me(4)Phen enhances the protective effect on the reactive charge-transfer excited state of bis-ligand copper(I) derivatives. This application is significant in photophysics, particularly in the context of photosensitizers (Cunningham et al., 1999).

DNA Degradation by Oxo-bridged Vanadium(III) Phenanthroline Dimers

Me(4)Phen plays a role in the interaction of vanadium(III) dimers with DNA, leading to its degradation. This study provides insights into the nature of DNA binding and the potential applications of these compounds in biochemical and medicinal research (Heater et al., 2000).

Mediator for Glucose Oxidase in Biosensors

Me(4)Phen complexes of osmium are characterized as mediators for glucose oxidase, demonstrating potential applications in the development of amperometric biosensors. This research highlights the electrochemical capabilities of these complexes (Zhang et al., 2000).

Safety And Hazards

3,4,7,8-Tetramethyl-1,10-phenanthroline is classified as a combustible solid . It is harmful if inhaled, in contact with skin, or if swallowed . It can cause irritation to the eyes, respiratory system, and skin . It should be stored under inert gas and away from light .

properties

IUPAC Name

3,4,7,8-tetramethyl-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H16N2/c1-9-7-17-15-13(11(9)3)5-6-14-12(4)10(2)8-18-16(14)15/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAXPTHCUCUHPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2061856
Record name 1,10-Phenanthroline, 3,4,7,8-tetramethyl-
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Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name 3,4,7,8-Tetramethyl-1,10-phenanthroline
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Product Name

3,4,7,8-Tetramethyl-1,10-phenanthroline

CAS RN

1660-93-1
Record name 3,4,7,8-Tetramethyl-1,10-phenanthroline
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Record name 3,4,7,8-Tetramethyl-1,10-phenanthroline
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Record name 1,10-Phenanthroline, 3,4,7,8-tetramethyl-
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Record name 1,10-Phenanthroline, 3,4,7,8-tetramethyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,960
Citations
FP Dwyer, E Mayhew, EMF Roe… - British journal of …, 1965 - ncbi.nlm.nih.gov
THE ability of metal chelates derived from copper and dimethylglyoxime or platinum, palladium and 6-mercaptopurine to inhibit the growth of tumour cells has been demonstrated by …
Number of citations: 194 www.ncbi.nlm.nih.gov
NS Ng, MJ Wu, CE Jones, JR Aldrich-Wright - Journal of inorganic …, 2016 - Elsevier
Copper(II) complexes of the general structure [Cu(L 1 )(L 2 )] 2 + where L 1 is (1S,2S)-diaminocyclohexane or (1R,2R)-diaminocyclohexane and L 2 is 3,4,7,8-tetramethyl-1,10-…
Number of citations: 26 www.sciencedirect.com
JC Berthet, JM Onno, F Gupta, C Rivière, P Thuéry… - Polyhedron, 2012 - Elsevier
Complexation studies of MX 3 (M=Ce, U; X=I, OTf) with 1,10-phenanthroline (phen), 3,4,7,8-tetramethyl-1,10-phenanthroline (Me 4 phen) and 2,4,6-tris(2-pyridyl)-1,3,5-triazine (tptz) in …
Number of citations: 10 www.sciencedirect.com
Y Hanifehpour, A Morsali, B Mirtamizdoust… - Journal of Molecular …, 2015 - Elsevier
Preparation of rod-shaped nanostructure of a new 1D lead(II) tri nuclear coordination polymer containing the Pb 2 -(μ-N 3 ) 2 and Pb 2 -(μ-N 3 )(NO 3 ) motifs [Pb 3 (tmph) 4 (μ-N 3 ) 5 (μ-…
Number of citations: 48 www.sciencedirect.com
J Ige, O Soriyan - Journal of the Chemical Society, Faraday …, 1986 - pubs.rsc.org
The inhibition of the aquation of Fe(Me4phen)2+3 by sodium dodecyl sulphate (SDS) in aqueous acid media has been investigated and a mechanism which explains the pronounced …
Number of citations: 20 pubs.rsc.org
Y Hanifehpour, B Mirtamizdoust, A Morsali… - Ultrasonics …, 2015 - Elsevier
The new neutral binuclear lead(II) azido coordination compound, [Pb 2 (tmph) 2 (μ-N 3 ) 2 (CH 3 COO) 2 ] (1) [tmph = 3,4,7,8-tetramethyl-1,10-phenanthroline], has been synthesized by …
Number of citations: 41 www.sciencedirect.com
YZ Tong, C Gao, QL Wang, BW Wang, S Gao… - Dalton …, 2015 - pubs.rsc.org
Two mononuclear Dy(III) complexes, [DyIII(hfac)3(tmphen)] (1) and [DyIII(acac)3(tmphen)]·2H2O (2) (tmphen = 3,4,7,8-tetramethyl-1,10-phenanthroline, hfac = hexafluoroacetylacetone, …
Number of citations: 38 pubs.rsc.org
MS Chan, JB DeRoos, AC Wahl - The Journal of Physical …, 1973 - ACS Publications
The rate of electron exchange between tris (3, 4, 7, 8-tetramethyl-l, 10-phenanthroline) iron (II) and-(III) ions in acetonitrile has been measured by the nmr line-broadening method in the …
Number of citations: 21 pubs.acs.org
AJ Wang, H Zhang, JL Gao, XP Xuan - Russian Journal of Coordination …, 2016 - Springer
Four novel metal–organic frameworks, [Cu(Tmp) 2 (H 2 O)] · NO 3 (I) (Tmp = 3,4,7,8-tetramethyl-1,10-phenanthroline), [Mn(Tmp) 2 (H 2 O) 2 ] · 2NO 3 · H 2 O (II), [Pb(Tmp)(CH 3 COO) 2 ] …
Number of citations: 2 link.springer.com
H Cong, QJ Zhu, HB Hou, SF Xue… - Supramolecular Chemistry, 2006 - Taylor & Francis
To explain 1 H NMR results where two different inclusion orientation isomer complexes of cucurbit[8]urils (Q[8], host) and protonated 3,4,7,8-tetramethyl-1,10-phenanthroline (guest) …
Number of citations: 12 www.tandfonline.com

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